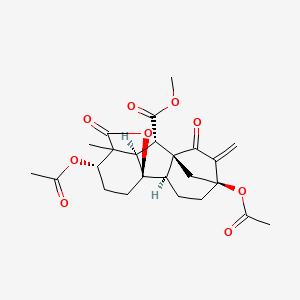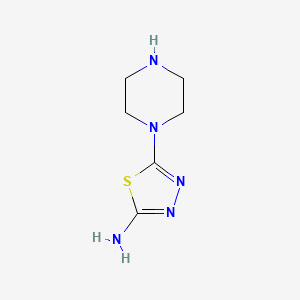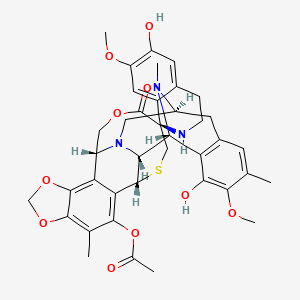
N-Nitro-N'-2-thiazolyl-guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitro-N’-2-thiazolyl-guanidine: is a chemical compound with the molecular formula C4H5N5O2S and a molecular weight of 187.18 g/mol . It is known for its unique structure, which includes a thiazole ring and a nitro group, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Nitro-N’-2-thiazolyl-guanidine typically involves the reaction of guanidine derivatives with nitro-substituted thiazoles. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for N-Nitro-N’-2-thiazolyl-guanidine are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: N-Nitro-N’-2-thiazolyl-guanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of N-amino-N’-2-thiazolyl-guanidine.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: N-Nitro-N’-2-thiazolyl-guanidine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds .
Biology: In biological research, it is used to study the interactions of nitro and thiazole groups with biological molecules, providing insights into enzyme inhibition and receptor binding .
Industry: In the industrial sector, N-Nitro-N’-2-thiazolyl-guanidine is used in the synthesis of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of N-Nitro-N’-2-thiazolyl-guanidine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species, which can induce oxidative stress in cells. The thiazole ring can interact with specific binding sites on proteins, modulating their activity .
Comparison with Similar Compounds
- N-Nitro-N’-2-thiazolyl-urea
- N-Nitro-N’-2-thiazolyl-thiourea
- N-Nitro-N’-2-thiazolyl-amidine
Comparison: N-Nitro-N’-2-thiazolyl-guanidine is unique due to its specific combination of a nitro group and a thiazole ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, N-Nitro-N’-2-thiazolyl-urea and N-Nitro-N’-2-thiazolyl-thiourea have different functional groups, leading to variations in their chemical behavior and applications .
Properties
Molecular Formula |
C4H5N5O2S |
|---|---|
Molecular Weight |
187.18 g/mol |
IUPAC Name |
1-nitro-2-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C4H5N5O2S/c5-3(8-9(10)11)7-4-6-1-2-12-4/h1-2H,(H3,5,6,7,8) |
InChI Key |
NEZXKHMKXTVOIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)N=C(N)N[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoyl fluoride](/img/structure/B13445843.png)
![1-[1-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]prop-2-en-1-one](/img/structure/B13445844.png)

![1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol](/img/structure/B13445870.png)
![tert-butyl (2R)-2-[(S)-methylsulfonyloxy(phenyl)methyl]morpholine-4-carboxylate](/img/structure/B13445871.png)

![N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester](/img/structure/B13445885.png)





